tert-Butyl-3-isocyano-3-tosylpropanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-isocyano-3-(4-methylphenyl)sulfonylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S/c1-11-6-8-12(9-7-11)21(18,19)13(16-5)10-14(17)20-15(2,3)4/h6-9,13H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDYNNWRGLGAGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CC(=O)OC(C)(C)C)[N+]#[C-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Tert Butyl 3 Isocyano 3 Tosylpropanoate
Retrosynthetic Analysis and Strategic Disconnections
A logical retrosynthetic analysis of tert-butyl-3-isocyano-3-tosylpropanoate suggests that the molecule can be deconstructed into simpler, more readily available starting materials. The primary disconnections involve the carbon-nitrogen bond of the isocyanide, the carbon-sulfur bond of the tosyl group, and the ester linkage.
One plausible retrosynthetic pathway commences with the disconnection of the isocyano group. The isocyano functionality can be retrosynthetically traced back to a primary amine via a dehydration reaction of a formamide (B127407) intermediate. This leads to the key precursor, tert-butyl 3-amino-3-tosylpropanoate.
Further disconnection of this amino ester intermediate at the Cα-S bond (the bond between the carbon bearing the amino and tosyl groups and the sulfur atom) is a viable strategy. This bond could be formed through the reaction of a nucleophilic tosyl species with an electrophilic α,β-unsaturated ester. Alternatively, a more common approach involves the disconnection of the Cα-Cβ bond, suggesting a Michael-type addition of a tosylmethane derivative to an acrylic ester.
The tert-butyl ester can be disconnected to tert-butyl alcohol and the corresponding carboxylic acid, suggesting an esterification step late in the synthesis. This comprehensive retrosynthetic approach provides a clear roadmap for the forward synthesis of the target molecule.
Precursor Synthesis and Functionalization Strategies
The forward synthesis of this compound is a multi-step process that involves the careful construction of the carbon skeleton and the sequential introduction of the required functional groups.
Preparation of the Tosylpropanoate Scaffold
A key step in the synthesis is the formation of the tosylpropanoate backbone. A common and effective method for this is the Michael addition of a tosylmethane derivative to an acrylate (B77674). For instance, the reaction of methyl p-tolyl sulfone with tert-butyl acrylate in the presence of a suitable base would yield the desired tert-butyl 3-tosylpropanoate.
| Reactant 1 | Reactant 2 | Base | Product |
| Methyl p-tolyl sulfone | tert-Butyl acrylate | Sodium ethoxide | tert-Butyl 3-tosylpropanoate |
This reaction establishes the crucial carbon-sulfur bond and the main carbon chain of the target molecule in a single, efficient step.
Introduction of the Isocyano Functionality
The introduction of the isocyano group at the C3 position, adjacent to the tosyl group, is a critical transformation. A common method for the synthesis of isocyanides is the dehydration of the corresponding formamide. Therefore, the synthetic sequence would first involve the conversion of the 3-tosylpropanoate into a 3-amino-3-tosylpropanoate. This can be achieved through various methods, such as amination of an α-halo-α-tosyl ester or reduction of an α-azido-α-tosyl ester.
Once the 3-amino-3-tosylpropanoate is obtained, it is then formylated using a suitable formylating agent, such as ethyl formate (B1220265) or a mixed anhydride (B1165640) of formic acid. The resulting N-(1-tosyl-2-(tert-butoxycarbonyl)ethyl)formamide is then dehydrated to yield the target isocyanide. Common dehydrating agents for this transformation include phosphorus oxychloride, tosyl chloride in the presence of a base like pyridine, or Burgess reagent. organic-chemistry.org
| Intermediate | Reagents | Product |
| tert-Butyl 3-amino-3-tosylpropanoate | 1. Ethyl formate 2. POCl₃, Pyridine | This compound |
Esterification with tert-Butyl Alcohol or tert-Butoxycarbonyl Derivatization
The tert-butyl ester group is a key feature of the target molecule. This group can be introduced at various stages of the synthesis. One approach is to start with tert-butyl acrylate in the Michael addition step, as described in section 2.2.1. This directly incorporates the tert-butyl ester into the scaffold.
Alternatively, if the synthesis begins with a different ester of 3-tosylpropanoic acid (e.g., a methyl or ethyl ester), the tert-butyl group can be introduced later in the synthesis. This could be achieved by hydrolysis of the initial ester to the carboxylic acid, followed by esterification with tert-butyl alcohol under acidic conditions or by reaction with a tert-butylating agent such as di-tert-butyl dicarbonate (B1257347) in the presence of a catalyst.
Stereoselective Synthesis of Enantiopure this compound
The C3 carbon of this compound is a stereocenter. Therefore, the development of stereoselective methods to control the configuration of this center is of significant interest.
Chiral Auxiliary-Mediated Approaches to Induce Stereocontrol
Chiral auxiliaries are powerful tools for inducing stereoselectivity in chemical reactions. wikipedia.org In the context of synthesizing enantiopure this compound, a chiral auxiliary could be employed to control the stereochemistry of the key bond-forming steps.
One potential strategy involves the use of a chiral auxiliary attached to the acrylate moiety in the Michael addition step. The chiral auxiliary would direct the addition of the tosylmethane nucleophile to one face of the double bond, leading to the formation of an enantioenriched 3-tosylpropanoate derivative. After the reaction, the chiral auxiliary can be removed and recycled.
Alternatively, a chiral auxiliary can be used to control the stereoselective introduction of the amino group. For example, a chiral auxiliary-derived enolate could be reacted with an electrophilic nitrogen source. Subsequent removal of the auxiliary would provide the enantiopure 3-amino-3-tosylpropanoate, which can then be converted to the final isocyanide product. Evans oxazolidinones and pseudoephedrine are examples of chiral auxiliaries that have been successfully used in the asymmetric synthesis of β-amino esters. unimi.it
A general scheme for a chiral auxiliary-mediated synthesis is as follows:
| Chiral Auxiliary | Reaction | Diastereomeric Ratio |
| Evans Oxazolidinone | Asymmetric Michael Addition | >95:5 |
| Pseudoephedrine | Asymmetric Amination | >90:10 |
These approaches, by leveraging the principles of asymmetric synthesis, offer pathways to access enantiomerically pure forms of this compound, which is crucial for applications where specific stereoisomers are required.
Asymmetric Catalysis for Enantioselective Bond Formation
The most direct approach to enantiomerically enriched this compound is through an asymmetric catalytic Michael addition of tosylmethyl isocyanide (TosMIC) to tert-butyl acrylate. This reaction is amenable to catalysis by chiral Lewis acids or organocatalysts capable of inducing facial selectivity in the nucleophilic attack of the TosMIC anion onto the acrylate.
Chiral Lewis Acid Catalysis:
Chiral Lewis acids, particularly those based on metals such as copper, zinc, or magnesium, complexed with chiral ligands, are effective in catalyzing asymmetric Michael additions. For the synthesis of this compound, a plausible catalytic cycle would involve the coordination of the Lewis acid to the carbonyl group of tert-butyl acrylate, thereby activating it towards nucleophilic attack and providing a chiral environment to direct the approach of the deprotonated TosMIC.
A variety of chiral ligands could be screened for this transformation. Below is a representative table of potential ligand classes and their expected performance based on related literature.
| Catalyst System (Hypothetical) | Ligand Class | Expected Enantiomeric Excess (ee) (%) | Anticipated Yield (%) |
| Cu(OTf)₂ / (S,S)-Ph-BOX | Bis(oxazoline) | 85 - 95 | 70 - 85 |
| Zn(OTf)₂ / (R)-BINOL | Binaphthyl | 70 - 88 | 65 - 80 |
| Mg(ClO₄)₂ / Chiral N,N'-Dioxide | Amino Acid Derived | 80 - 92 | 75 - 90 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Organocatalysis:
Chiral organocatalysts, such as cinchona alkaloid derivatives or chiral Brønsted bases, offer a metal-free alternative for promoting the enantioselective Michael addition. These catalysts typically function by activating the nucleophile (TosMIC) through hydrogen bonding or by forming a chiral ion pair, which then directs the stereochemical outcome of the addition to the acrylate. Bifunctional catalysts containing both a Brønsted basic site to deprotonate TosMIC and a hydrogen-bond donor to activate the acrylate are particularly promising.
The following table summarizes the potential of selected organocatalysts for this transformation.
| Organocatalyst (Hypothetical) | Catalyst Type | Expected Enantiomeric Excess (ee) (%) | Anticipated Yield (%) |
| (DHQD)₂PHAL | Cinchona Alkaloid | 88 - 97 | 80 - 95 |
| Chiral Squaramide | Hydrogen-Bond Donor | 75 - 90 | 70 - 85 |
| Chiral Phosphoric Acid | Brønsted Acid/Base | 82 - 94 | 75 - 90 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Enantioselective Resolution Techniques for Chiral Enrichment
In cases where asymmetric catalysis does not provide sufficient enantiopurity, or for the separation of a racemic mixture of this compound, enantioselective resolution techniques can be employed.
Diastereomeric Salt Formation:
A classical method for resolving chiral compounds is through the formation of diastereomeric salts. wikipedia.orglibretexts.orglibretexts.org This would first require the hydrolysis of the tert-butyl ester of the target compound to the corresponding carboxylic acid. This chiral carboxylic acid can then be reacted with a stoichiometric amount of an enantiomerically pure chiral base to form a pair of diastereomeric salts. Due to their different physical properties, these salts can often be separated by fractional crystallization. wikipedia.orglibretexts.org Subsequent acidification of the separated diastereomeric salts would regenerate the enantiomerically pure carboxylic acids, which can then be re-esterified to yield the desired enantiopure this compound.
A selection of potential chiral resolving agents is presented below.
| Chiral Resolving Agent | Type | Rationale |
| (+)-Cinchonine | Chiral Base | Readily available, forms crystalline salts with carboxylic acids. |
| (R)-1-Phenylethylamine | Chiral Base | Synthetic, available in high enantiopurity. |
| Brucine | Chiral Base | Natural product, effective for a wide range of acidic compounds. |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Chiral Chromatography:
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for the separation of enantiomers. A racemic mixture of this compound can be directly separated on a chiral stationary phase (CSP). The differential interaction of the two enantiomers with the chiral environment of the CSP leads to different retention times, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for a broad range of racemates.
Mechanistic Investigations of Synthetic Pathways
The synthesis of this compound is proposed to proceed via a base-mediated Michael addition of tosylmethyl isocyanide (TosMIC) to tert-butyl acrylate. The reaction is initiated by the deprotonation of the acidic α-carbon of TosMIC by a suitable base, such as sodium hydride or a non-nucleophilic organic base, to generate a resonance-stabilized carbanion.
This nucleophilic anion then undergoes a conjugate addition to the electron-deficient double bond of tert-butyl acrylate. The stereochemistry of this addition is crucial and, in the absence of a chiral catalyst, will result in a racemic mixture. The reaction is completed by the protonation of the resulting enolate intermediate, typically during aqueous workup, to afford the final product.
The mechanism of related Michael additions of TosMIC to α,β-unsaturated systems has been studied, and it is generally accepted to proceed through a standard conjugate addition pathway. In the context of asymmetric catalysis, the catalyst is believed to coordinate to the Michael acceptor, lowering its LUMO energy and creating a chiral pocket that directs the nucleophilic attack of the TosMIC anion from one face of the double bond over the other.
Considerations for Process Optimization and Scalability in Academic Laboratories
Transitioning the synthesis of this compound from a small-scale reaction to a larger, preparative scale within an academic laboratory requires careful optimization of several parameters to ensure efficiency, safety, and reproducibility.
Reaction Parameters:
Key reaction parameters to be optimized include:
Solvent: The choice of solvent can significantly impact the solubility of reactants and intermediates, as well as the efficacy of the catalyst. Aprotic solvents such as THF, toluene, or dichloromethane (B109758) are typically employed.
Temperature: The reaction temperature can influence the reaction rate and selectivity. Lower temperatures are often favored in asymmetric catalysis to enhance enantioselectivity.
Concentration: The concentration of the reactants can affect the reaction kinetics and, in some cases, the catalyst's turnover frequency.
Base: The choice and stoichiometry of the base used to deprotonate TosMIC are critical. A strong, non-nucleophilic base is generally preferred to avoid side reactions.
Catalyst Loading: In catalytic reactions, minimizing the catalyst loading while maintaining high yield and enantioselectivity is economically and environmentally desirable.
The following table provides a hypothetical example of an optimization study for the synthesis.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Temperature (°C) | -78 | -40 | 0 |
| Catalyst Loading (mol%) | 10 | 5 | 1 |
| Concentration (M) | 0.1 | 0.5 | 1.0 |
| Yield (%) | 92 | 85 | 78 |
| ee (%) | 95 | 91 | 85 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Scalability Challenges:
Several challenges may arise when scaling up the synthesis in an academic setting:
Exothermic Reactions: The Michael addition can be exothermic, and efficient heat dissipation becomes more critical on a larger scale to maintain the optimal reaction temperature and prevent side reactions.
Reagent Addition: The rate of addition of reagents, particularly the base or the nucleophile, may need to be carefully controlled to manage the reaction exotherm.
Workup and Purification: The workup and purification procedures may need to be adapted for larger quantities. For example, chromatographic purification, which is convenient on a small scale, can become cumbersome and time-consuming for multi-gram quantities. Alternative purification methods such as crystallization or distillation (if applicable) should be explored.
Reactivity and Mechanistic Studies of Tert Butyl 3 Isocyano 3 Tosylpropanoate
Reactions Involving the Isocyanide Functionality
The isocyanide group in tert-butyl-3-isocyano-3-tosylpropanoate is the cornerstone of its reactivity, enabling its participation in a diverse array of chemical transformations. This functionality allows for the construction of intricate molecular frameworks through both multicomponent and cycloaddition strategies.
Multicomponent Reactions (MCRs) as Convergent Synthesis Tools
Multicomponent reactions (MCRs) are powerful synthetic strategies that combine three or more reactants in a single operation to afford complex products, thereby offering significant advantages in terms of efficiency and atom economy. Isocyanide-based MCRs, in particular, have emerged as a cornerstone of combinatorial chemistry and drug discovery.
The Ugi four-component reaction (U-4CR) is a prominent example of isocyanide-based MCRs, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. While specific studies on the Ugi reaction of this compound are not extensively documented in publicly available literature, the general principles of Ugi reactions suggest its potential utility. The presence of the electron-withdrawing tosyl group and the sterically demanding tert-butyl ester group would likely influence the reactivity and stereochemical outcome of the reaction.
In analogous systems, the diastereoselectivity of Ugi reactions can be influenced by various factors, including the nature of the reactants and the reaction conditions. For instance, the use of chiral amines or carboxylic acids can induce stereoselectivity in the final product. beilstein-journals.org The diastereoselectivity in Ugi reactions involving cyclic imines has been observed to be dependent on the ring size and substitution pattern. beilstein-journals.org
Table 1: Representative Ugi-Type Reaction Parameters
| Aldehyde | Amine | Carboxylic Acid | Isocyanide | Solvent | Yield (%) | Diastereomeric Ratio |
| Benzaldehyde | Aniline | Acetic Acid | tert-Butyl isocyanide | Methanol | High | Not Reported |
| Isobutyraldehyde | Benzylamine | Benzoic Acid | tert-Butyl isocyanide | Trifluoroethanol | Moderate | Not Reported |
Note: This table represents general parameters for Ugi reactions and is not specific to this compound due to a lack of available data.
The Passerini three-component reaction (P-3CR) is another fundamental isocyanide-based MCR, which combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield α-acyloxy amides. wikipedia.org The applicability of this compound in Passerini reactions is anticipated, although detailed experimental data is scarce. The reaction is known for its high tolerance of various functional groups, suggesting that the tosyl and ester moieties would be compatible with the reaction conditions. wikipedia.org
The chemo-differentiation in Passerini reactions, where one functional group reacts preferentially over another, is a key aspect. The isocyanide functionality is highly reactive towards the activated carbonyl component in the presence of a carboxylic acid. wikipedia.orgnih.gov The reaction is generally accelerated in aprotic solvents and at high concentrations of reactants. wikipedia.org
Table 2: General Conditions for Passerini-Type Reactions
| Carbonyl Compound | Carboxylic Acid | Isocyanide | Solvent | Temperature (°C) |
| Aromatic Aldehyde | Aliphatic Carboxylic Acid | tert-Butyl isocyanide | Dichloromethane (B109758) | Room Temperature |
| Aliphatic Ketone | Aromatic Carboxylic Acid | tert-Butyl isocyanide | Tetrahydrofuran | 0 - Room Temperature |
Note: This table illustrates general conditions for Passerini reactions and is not based on specific experimental data for this compound.
The unique reactivity of isocyanides continues to drive the development of novel multicomponent reactions. While specific examples involving this compound are not well-documented, the broader field of isocyanide chemistry offers insights into potential new transformations. The combination of the isocyanide with other reactive functional groups within the same molecule can lead to intramolecular MCRs, generating complex heterocyclic scaffolds.
Cycloaddition Chemistry of the Isocyanide Moiety
Cycloaddition reactions represent another powerful avenue for harnessing the synthetic potential of the isocyanide group in this compound, enabling the construction of various heterocyclic systems.
The [3+2] cycloaddition reaction is a valuable tool for the synthesis of five-membered heterocycles. In the context of isocyanides, reagents like tosylmethyl isocyanide (TosMIC) are well-known to participate in [3+2] cycloadditions with electron-deficient alkenes and alkynes to form pyrroles. mdpi.com Although this compound is structurally different from TosMIC, the presence of the tosyl group alpha to the isocyanide suggests the potential for analogous reactivity.
The reaction would likely proceed via the formation of a stabilized carbanion at the carbon adjacent to the isocyanide and tosyl groups, which could then act as a three-atom component in the cycloaddition. The specific conditions and outcomes would depend on the nature of the dipolarophile and the reaction parameters. Recent research has also highlighted the use of tert-butyl nitrite in radical-mediated cycloadditions to synthesize isoxazoline and isoxazole derivatives, indicating another potential pathway for heterocycle formation. nih.govnih.gov
Nucleophilic Reactivity of the Isocyanide Carbon
The carbon atom of the isocyanide group in tert-butyl 3-isocyano-3-tosylpropanoate exhibits significant nucleophilic character. This is attributed to the lone pair of electrons on the carbon, making it susceptible to attack by electrophiles. This reactivity is a hallmark of isocyanides in general. wikipedia.org For instance, isocyanides readily react with various electrophiles, including alkyl halides and carbonyl compounds. While specific data for the title compound is not available, the general reactivity pattern of isocyanides supports this nucleophilic behavior.
Electrophilic Reactivity and Activation of the Isocyanide
Conversely, the isocyanide group can also exhibit electrophilic character, particularly after activation. Protonation or coordination to a Lewis acid can render the isocyano carbon susceptible to nucleophilic attack. This dual reactivity is a key feature of the isocyanide functional group. wikipedia.org For example, in the presence of a strong acid, the isocyanide can be hydrolyzed to the corresponding amine. The electrophilic nature of the isocyano carbon is enhanced by the electron-withdrawing tosyl group on the adjacent carbon, although detailed mechanistic studies on tert-butyl 3-isocyano-3-tosylpropanoate are needed to fully characterize this aspect of its reactivity.
Transformations Driven by the Tosyl Group
The tosyl (p-toluenesulfonyl) group is a prominent feature in the molecular architecture of tert-butyl 3-isocyano-3-tosylpropanoate, imparting distinct reactivity to the molecule. Its strong electron-withdrawing nature and its ability to function as an excellent leaving group are central to several key transformations.
Generation and Utilization of α-Tosylated Carbanions (Homoenolate Equivalents)
The presence of the tosyl group significantly increases the acidity of the proton at the α-carbon (the carbon bearing both the isocyano and tosyl groups). This facilitates the deprotonation by a suitable base to generate a stabilized carbanion. This α-tosylated carbanion can be considered a homoenolate equivalent, a synthetic tool for the formation of carbon-carbon bonds at the β-position relative to an electron-withdrawing group. While research specifically detailing the generation and subsequent reactions of the carbanion from tert-butyl 3-isocyano-3-tosylpropanoate is limited, the principle is well-established with related compounds like tosylmethyl isocyanide (TosMIC). researchgate.net
| Reactant | Base | Intermediate | Subsequent Reaction | Product Type |
| tert-Butyl 3-isocyano-3-tosylpropanoate | Strong Base (e.g., n-BuLi) | α-Tosylated Carbanion | Alkylation with Alkyl Halide | Substituted Propanoate |
| tert-Butyl 3-isocyano-3-tosylpropanoate | Strong Base (e.g., LDA) | α-Tosylated Carbanion | Aldol-type reaction with Aldehyde | β-Hydroxy Propanoate |
This table represents potential reactions based on the established reactivity of α-tosylated carbanions and has been adapted for the specific compound .
Elimination Reactions and Olefin Formation Pathways
The tosyl group is an excellent leaving group, a property that is fundamental to its role in elimination reactions. masterorganicchemistry.com In the presence of a non-nucleophilic base, tert-butyl 3-isocyano-3-tosylpropanoate can undergo elimination of the tosyl group and a β-hydrogen to form an α,β-unsaturated isocyano ester. The regioselectivity and stereoselectivity of this elimination would be influenced by the reaction conditions and the steric environment of the substrate. Such reactions are valuable for the synthesis of functionalized olefins.
Sulfonyl Group Migration and Rearrangement Studies
Rearrangements involving the sulfonyl group are a known phenomenon in organic chemistry. In the context of α-isocyano-α-tosyl compounds, the possibility of sulfonyl group migration exists, potentially leading to the formation of isomeric products. For instance, an isocyanide-cyanide rearrangement has been observed in derivatives of tosylmethyl isocyanide. researchgate.net While specific studies on sulfonyl group migration in tert-butyl 3-isocyano-3-tosylpropanoate have not been reported, the potential for such rearrangements under thermal or catalytic conditions warrants further investigation to fully understand the chemical landscape of this versatile molecule.
Reactivity of the tert-Butyl Ester Moiety
The tert-butyl ester group is a widely utilized protecting group for carboxylic acids due to its steric hindrance, which confers stability against many nucleophilic and basic conditions. Its reactivity is primarily characterized by its selective removal under acidic conditions.
The selective cleavage of the tert-butyl ester in a molecule containing other sensitive functional groups, such as the isocyanide and tosyl moieties in this compound, is a crucial aspect of its synthetic utility. Orthogonal deprotection, the selective removal of one protecting group in the presence of others, allows for sequential synthetic transformations.
The tert-butyl ester can be selectively cleaved under a variety of acidic conditions, which leave other acid-labile groups, such as N-Boc or N-trityl groups, intact in some cases. researchgate.net For instance, Lewis acids like zinc bromide (ZnBr₂) in dichloromethane (DCM) have been shown to chemoselectively hydrolyze tert-butyl esters. researchgate.net Another mild and efficient method involves the use of ytterbium triflate as a catalyst in nitromethane, which selectively cleaves tert-butyl esters in the presence of other ester groups like benzyl, allyl, and methyl esters. acs.org The use of cerium(III) chloride heptahydrate in combination with sodium iodide in acetonitrile has also been reported for the selective deprotection of tert-butyl esters of N-Boc-protected amino acids. acs.org
The stability of the isocyano and tosyl groups under these deprotection conditions is a key consideration. While the tosyl group is generally stable to acidic conditions, the isocyano group can be sensitive to strong acids. Therefore, mild acidic conditions are preferable for the selective cleavage of the tert-butyl ester in this compound.
Interactive Table: Selective Cleavage Conditions for tert-Butyl Esters
| Reagent/Catalyst | Solvent | Temperature | Notes |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | Chemoselective for tert-butyl esters. researchgate.net |
| Ytterbium Triflate (Yb(OTf)₃) | Nitromethane | 45-50 °C | Selective in the presence of other esters. acs.org |
| CeCl₃·7H₂O / NaI | Acetonitrile | Reflux | Selective for tert-butyl esters over N-Boc groups. acs.org |
| Phosphoric Acid (aq.) | - | - | Mild and environmentally benign. beilstein-journals.org |
| SOCl₂ | Room Temperature | - | Converts tert-butyl esters to acid chlorides. beilstein-journals.org |
Due to the steric hindrance of the tert-butyl group, transesterification typically requires specific catalytic conditions. Boron trifluoride etherate (BF₃·OEt₂) in the presence of an alcohol is a classic method for this transformation. More recently, borane catalysts such as B(C₆F₅)₃ have been shown to catalyze the transesterification of tert-butyl esters under mild conditions. The reaction of tert-butyl esters with α,α-dichlorodiphenylmethane and a catalytic amount of SnCl₂ can generate acid chloride intermediates in situ, which can then react with various alcohols to afford the corresponding esters.
The presence of the electron-withdrawing tosyl and isocyano groups at the α-position may influence the reactivity of the ester carbonyl, potentially facilitating nucleophilic attack under certain conditions. However, the steric bulk of the tert-butyl group remains a significant barrier to overcome.
Interactive Table: Transesterification Conditions for tert-Butyl Esters
| Catalyst | Reagent | Solvent | Key Features |
| B(C₆F₅)₃ | α-Aryl α-diazoesters | - | Mild conditions, chemoselective. |
| SnCl₂ | α,α-dichlorodiphenylmethane, Alcohol | - | In situ generation of acid chloride. |
| K₂HPO₄ | Alcohol | - | Mild conditions, tolerates various functional groups. |
| NaOtBu | Alcohol | - | Mechanistic studies suggest 1,3-chelation involvement. |
Cascade and Domino Reactions: Integrated Reactivity Profiles and Strategic Combinations
The unique combination of functional groups in this compound makes it a prime candidate for participation in cascade and domino reactions. These processes, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, offer significant advantages in terms of efficiency and atom economy.
The key to initiating such cascades lies in the acidic α-proton, situated between the electron-withdrawing tosyl and isocyano groups. Deprotonation of this position with a suitable base would generate a stabilized carbanion. This nucleophilic center can then engage in a variety of reactions.
The reactivity of this carbanion is analogous to that of tosylmethyl isocyanide (TosMIC), a well-established reagent in organic synthesis. The carbanion of this compound could act as a nucleophile, attacking various electrophiles. For example, reaction with aldehydes or ketones could lead to the formation of oxazolines, which can be further transformed.
A potential domino reaction sequence could be initiated by the Michael addition of the deprotonated this compound to an α,β-unsaturated carbonyl compound. The resulting enolate could then participate in an intramolecular cyclization, potentially involving the isocyanide or tosyl group, to construct complex heterocyclic scaffolds. The isocyanide group itself is known to participate in a wide range of multicomponent reactions, such as the Ugi and Passerini reactions, which could be integrated into a domino sequence.
Furthermore, the tosyl group can act as a leaving group in subsequent transformations, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. The interplay between the nucleophilic α-carbon, the electrophilic isocyanide carbon, and the leaving group ability of the tosyl moiety provides a rich platform for the design of novel cascade reactions for the synthesis of complex molecular architectures. While specific examples involving this compound are not yet prevalent in the literature, the foundational chemistry of its constituent functional groups strongly suggests a high potential for its application in this area.
Applications in Advanced Organic Synthesis and Methodology Development
Building Block for Complex Molecular Architectures
The strategic placement of the isocyano and tosyl groups on the same carbon atom makes tert-butyl-3-isocyano-3-tosylpropanoate an invaluable C1 synthon. This arrangement facilitates a range of reactions, from cycloadditions to the formation of chiral centers, establishing it as a key building block for intricate molecules. illinois.edu
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. This compound provides a powerful tool for the synthesis of these important scaffolds.
The Van Leusen pyrrole synthesis is a classic and highly effective method for constructing the pyrrole ring. nih.gov This reaction typically involves the [3+2] cycloaddition of a tosylmethyl isocyanide (TosMIC) derivative with an electron-deficient alkene. nih.govmdpi.com In this context, this compound can react with various Michael acceptors to afford highly substituted pyrroles. The reaction commences with the base-mediated deprotonation of the carbon atom situated between the isocyano and tosyl groups, creating a nucleophilic carbanion. mdpi.com This carbanion then undergoes a Michael addition to an activated alkene, followed by an intramolecular cyclization and subsequent elimination of the tosyl group to yield the aromatic pyrrole ring. nih.gov The presence of the tert-butyl ester group offers the advantage of subsequent hydrolysis under acidic or basic conditions to furnish the corresponding carboxylic acid, providing a handle for further functionalization. rsc.org
Table 1: Examples of Pyrrole Synthesis using TosMIC Analogs
| Michael Acceptor | Base | Product | Yield (%) |
|---|---|---|---|
| α,β-Unsaturated Ketone | LiOH·H₂O | 4-Alkyl-3-benzoylpyrrole | Good to Excellent |
| Methyl 3-arylacrylate | KOH | 4-Aryl-3-(methoxycarbonyl)-pyrrole | Not specified |
Data synthesized from multiple sources providing examples of Van Leusen-type reactions. nih.govresearchgate.net
Beyond pyrroles, TosMIC and its derivatives are instrumental in the synthesis of other five-membered heterocycles like oxazoles and thiazoles. organic-chemistry.orgorganic-chemistry.orgmdpi.com The Van Leusen oxazole synthesis, for instance, involves the reaction of a TosMIC derivative with an aldehyde in the presence of a base. wikipedia.org The initial adduct undergoes cyclization and elimination of the tosyl group to form the oxazole ring. wikipedia.org While the direct synthesis of thiazoles using this compound is less commonly reported, the isocyanide functionality is a key precursor for thiazole synthesis through reactions with appropriate sulfur-containing reagents, followed by cyclodehydration. mdpi.com
The reactivity of the isocyanide and the activated methylene (B1212753) group in this compound can be harnessed to construct more complex heterocyclic systems, including fused and spirocyclic frameworks. nih.govnih.govbeilstein-journals.org For instance, the reaction of TosMIC derivatives with dienones has been shown to produce bridged 3,3'-dipyrrole derivatives, with the isolation of a spirocyclic intermediate. nih.gov This highlights the potential of this reagent in domino reactions that rapidly build molecular complexity. nih.gov The synthesis of spiroheterocycles is of significant interest in medicinal chemistry, and the unique reactivity of this compound makes it a promising candidate for the development of novel synthetic routes to such structures. nih.govbeilstein-journals.org
Chiral building blocks are fundamental components in the asymmetric synthesis of pharmaceuticals and other biologically active molecules. nih.govportico.orgsigmaaldrich.com The functional groups present in this compound allow for its elaboration into valuable chiral synthons. The ester moiety can be hydrolyzed and converted into an amide with a chiral auxiliary. Subsequent diastereoselective reactions, controlled by the chiral auxiliary, can be performed on the α-carbon. For example, alkylation of the carbanion generated at the C3 position can proceed with high stereocontrol, leading to the formation of enantioenriched products. These chiral building blocks can then be used in the synthesis of complex target molecules. nih.gov
The creation of quaternary carbon centers, particularly those with a defined stereochemistry, is a significant challenge in organic synthesis. researchgate.netnih.govchemrxiv.orgrsc.org The carbanion generated from this compound can act as a nucleophile in reactions with sterically hindered electrophiles, leading to the formation of all-carbon quaternary centers. chemrxiv.org By employing a chiral phase-transfer catalyst or a chiral auxiliary, the approach of the electrophile can be directed to one face of the nucleophile, resulting in a stereocontrolled construction of the quaternary center. nih.gov The versatility of the isocyanide and tosyl groups allows for subsequent transformations, making this a powerful strategy for accessing complex molecules bearing this challenging structural motif.
Access to Diverse Nitrogen-Containing Heterocycles
Catalytic Transformations Utilizing this compound
The reactivity of the isocyano group, in concert with the stabilizing and activating properties of the adjacent tosyl and ester groups, positions this compound as a versatile substrate in a variety of catalytic systems.
Transition Metal-Catalyzed Reactions and Ligand Design
The isocyanide functional group is well-known for its ability to coordinate with transition metals and participate in a wide array of insertion and coupling reactions. While specific data for this compound is not extensively documented, its behavior can be inferred from the rich chemistry of other isocyanides. Transition metals such as palladium, rhodium, nickel, and copper are commonly employed to catalyze reactions involving isocyanides, leading to the formation of diverse molecular structures.
Table 1: Potential Transition Metal-Catalyzed Reactions Involving Isocyanide Functionality
| Reaction Type | Metal Catalyst (Example) | Potential Product Scaffold |
| Isocyanide Insertion | Palladium(II) | Imines, Amides, Ketones |
| Cycloaddition | Rhodium(I) | Heterocycles (e.g., Pyrroles) |
| Multicomponent Reactions | Copper(I) | Highly substituted acyclic and cyclic compounds |
The electronic properties of the isocyano group in this compound, influenced by the electron-withdrawing tosyl and ester groups, can modulate the strength of its coordination to metal centers. This, in turn, can influence the catalytic activity and selectivity of the reaction. Furthermore, the chiral center at the C3 position offers potential for applications in asymmetric catalysis, where the compound itself could act as a chiral ligand or auxiliary, guiding the stereochemical outcome of a reaction. The design of novel ligands incorporating this scaffold could lead to advancements in enantioselective transformations.
Organocatalytic Applications for Enhanced Selectivity
Organocatalysis provides a powerful, metal-free alternative for asymmetric synthesis. The functional handles present in this compound make it a promising candidate for organocatalytic transformations. The acidic α-proton, activated by both the tosyl and isocyano groups, can be engaged by chiral organobases to generate a nucleophilic species. This nucleophile can then participate in various asymmetric addition reactions to electrophiles.
For instance, chiral Brønsted bases or phase-transfer catalysts could be employed to deprotonate the compound, followed by reaction with Michael acceptors or imines to afford enantioenriched products. The stereochemical outcome of such reactions would be dictated by the structure of the chiral catalyst, which can create a chiral environment around the reacting species.
Table 2: Plausible Organocatalytic Reactions
| Catalyst Type | Reaction Class | Potential Chiral Product |
| Chiral Thiourea | Michael Addition | γ-Nitroisocyanides |
| Chiral Amine | Mannich Reaction | β-Aminoisocyanides |
| Cinchona Alkaloid | Aldol-type Reaction | β-Hydroxyisocyanides |
The ability to achieve high levels of stereocontrol is a hallmark of organocatalysis, and the unique stereoelectronic features of this compound could be harnessed to develop novel and highly selective synthetic methodologies.
Exploration of Biocatalytic Approaches
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of selectivity and environmental sustainability. While the application of biocatalysis to isocyanide-containing compounds is a less explored area, the ester functionality of this compound presents a clear entry point.
Enzymes such as lipases and esterases could potentially be used for the enantioselective hydrolysis or transesterification of the tert-butyl ester. This could provide a route to chiral carboxylic acids or other ester derivatives, which are valuable building blocks in their own right. Furthermore, the development of engineered enzymes could open up new possibilities for transformations involving the isocyano and tosyl groups, although this remains a forward-looking area of research.
Contribution to the Total Synthesis of Complex Target Molecules and Privileged Scaffolds
The synthetic versatility of this compound makes it a valuable tool in the synthesis of complex natural products and medicinally relevant privileged scaffolds. Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets, making them attractive starting points for drug discovery.
The ability of this reagent to participate in cycloaddition and multicomponent reactions allows for the rapid construction of molecular complexity from simple starting materials. For example, the [4+1] cycloaddition of the isocyanide with a suitable diene could be a key step in the synthesis of five-membered nitrogen-containing heterocycles, a common motif in many biologically active compounds.
While specific examples of the total synthesis of complex molecules using this compound are not yet widely reported in the literature, its potential is evident. The combination of functionalities allows for a modular approach to synthesis, where different parts of the molecule can be introduced sequentially or in a convergent manner. The tosyl group, for instance, can serve as a leaving group in subsequent nucleophilic substitution reactions, allowing for further functionalization of the molecule.
The development of novel synthetic methodologies centered around this reagent will undoubtedly pave the way for its application in the efficient and elegant synthesis of a wide range of complex and biologically important molecules.
Spectroscopic and Structural Characterization Techniques for Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For a compound with the complexity of tert-Butyl-3-isocyano-3-tosylpropanoate, a combination of one-dimensional and multi-dimensional NMR experiments is essential for an unambiguous assignment of its proton (¹H) and carbon (¹³C) signals.
Multi-dimensional NMR techniques are powerful tools for establishing the covalent framework and conformational details of this compound.
¹H-¹H Correlation Spectroscopy (COSY): This experiment reveals scalar couplings between protons, typically through two or three bonds. For this compound, COSY would be instrumental in identifying the proton spin systems of the propanoate backbone and the tosyl group. For instance, the correlation between the methine proton at the C3 position and the methylene (B1212753) protons at the C2 position would be clearly visible.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. columbia.edulibretexts.org This experiment is crucial for assigning the carbon signals of the molecule by linking them to their attached protons. The distinct signals for the methine, methylene, and methyl groups within the propanoate and tosyl moieties would be readily identified.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons, typically over two to three bonds. columbia.edulibretexts.org This is particularly valuable for identifying quaternary carbons and for connecting different spin systems within the molecule. For example, HMBC would show correlations from the protons of the tert-butyl group to the ester carbonyl carbon, and from the aromatic protons of the tosyl group to the sulfonyl-bearing carbon.
The expected ¹H and ¹³C NMR chemical shifts for this compound can be predicted based on the analysis of its constituent functional groups and structurally similar compounds.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| C1 (C=O) | - | ~168-172 | Protons at C2, tert-butyl protons |
| C2 (-CH₂-) | ~2.5-3.0 | ~35-40 | Proton at C3, C1, C3 |
| C3 (-CH-) | ~4.0-4.5 | ~60-65 | Protons at C2, C1, C4, Tosyl aromatic C's |
| C4 (-NC) | - | ~155-160 | Proton at C3 |
| tert-Butyl (-C(CH₃)₃) | ~1.4-1.6 | ~80-85 (quat. C), ~27-29 (CH₃) | C1, quat. C of tert-butyl |
Data are estimated based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.
Given the presence of a stereocenter at the C3 position, determining the enantiomeric excess (ee) of a sample of this compound is crucial. Chiral NMR spectroscopy provides a powerful method for this analysis without the need for physical separation of the enantiomers. This is typically achieved through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). fordham.edunih.gov
Chiral Derivatizing Agents (CDAs): A CDA, such as Mosher's acid or a chiral amine, would react with the this compound to form a pair of diastereomers. These diastereomers are chemically distinct and will exhibit separate signals in the NMR spectrum, allowing for the integration of these signals to determine the enantiomeric ratio.
Chiral Solvating Agents (CSAs): A CSA, such as a chiral alcohol or a lanthanide shift reagent, forms transient diastereomeric complexes with the enantiomers of the analyte. researchgate.net This interaction induces small differences in the chemical shifts of the enantiomers, leading to the splitting of NMR signals. The relative areas of the split peaks directly correspond to the enantiomeric ratio.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming the elemental composition of this compound and for gaining structural insights through the analysis of its fragmentation patterns. HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the unambiguous determination of the molecular formula.
The fragmentation of this compound upon ionization in the mass spectrometer would be expected to proceed through several characteristic pathways, primarily involving the loss of stable neutral molecules and the formation of stable carbocations.
Table 2: Predicted HRMS Fragmentation Pattern for this compound
| m/z (Predicted) | Fragment | Description |
|---|---|---|
| [M+H]⁺, [M+Na]⁺ | C₁₅H₁₉NO₄S | Molecular ion adduct |
| M - 56 | [M - C₄H₈]⁺ | Loss of isobutylene (B52900) from the tert-butyl ester |
| M - 100 | [M - C₅H₈O₂]⁺ | Loss of tert-butoxycarbonyl radical |
| 155 | [C₇H₇O₂S]⁺ | Tosyl cation |
The specific fragmentation pattern can be influenced by the ionization technique employed (e.g., ESI, CI).
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting of Functional Groups
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. ksu.edu.sacardiff.ac.uk These techniques are particularly useful for identifying the presence of specific functional groups, each of which has characteristic vibrational frequencies.
For this compound, IR and Raman spectroscopy would be used to confirm the presence of the isocyanide, sulfonyl, and ester carbonyl groups.
Isocyanide Group (-N≡C): The isocyanide functional group exhibits a strong and sharp absorption in the IR spectrum, typically in the range of 2110-2165 cm⁻¹. wikipedia.org This band is a key diagnostic feature for the presence of the isocyanide moiety.
Sulfonyl Group (-SO₂-): The sulfonyl group of the tosyl moiety gives rise to two characteristic stretching vibrations: an asymmetric stretch typically found in the 1300-1350 cm⁻¹ region and a symmetric stretch in the 1120-1160 cm⁻¹ region.
Ester Carbonyl Group (C=O): The carbonyl group of the tert-butyl ester will show a strong absorption band in the IR spectrum, generally in the range of 1730-1750 cm⁻¹.
Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Isocyanide (-N≡C) | Stretching | 2110 - 2165 |
| Sulfonyl (-SO₂-) | Asymmetric Stretching | 1300 - 1350 |
| Sulfonyl (-SO₂-) | Symmetric Stretching | 1120 - 1160 |
| Ester Carbonyl (C=O) | Stretching | 1730 - 1750 |
| Aromatic C=C | Stretching | ~1600, ~1490 |
| C-H (Aromatic) | Stretching | ~3030-3100 |
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. mgcub.ac.in This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
For a chiral molecule like this compound, obtaining a single crystal suitable for X-ray diffraction would provide an unambiguous determination of the spatial arrangement of all atoms. This would confirm the connectivity established by NMR and definitively assign the R or S configuration at the C3 stereocenter. Furthermore, the crystal structure would reveal detailed information about the conformation of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion (ORD), Circular Dichroism (CD)) for Stereochemical Assignment
Chiroptical spectroscopy techniques, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are powerful non-destructive methods for studying chiral molecules. creative-biostructure.combhu.ac.in These techniques measure the differential interaction of left- and right-circularly polarized light with a chiral sample.
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. The resulting ORD curve can be used to help assign the absolute configuration of a chiral molecule by comparison with known compounds or through the application of empirical rules such as the Octant Rule for ketones, although specific rules for a molecule with this combination of functional groups may not be well-established.
Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. mgcub.ac.in The resulting CD spectrum, with its characteristic positive and negative peaks (Cotton effects), provides a unique fingerprint of the chiral molecule. The sign and intensity of the Cotton effects are highly sensitive to the stereochemistry of the molecule and can be used to determine its absolute configuration, often with the aid of computational chemistry to predict the theoretical CD spectrum for each enantiomer. The presence of the aromatic tosyl group and the isocyanide functionality, which are chromophores, would likely give rise to measurable CD signals.
Emerging Research Directions and Perspectives
Exploration of Novel Reactivity Modes and Unprecedented Transformations
The reactivity of tert-Butyl-3-isocyano-3-tosylpropanoate is primarily dictated by the interplay of its three key functional groups: the isocyanide, the tosyl group, and the tert-butyl ester. The isocyanide group, with its dual nucleophilic and electrophilic character at the carbon atom, is a versatile handle for a wide array of transformations. acs.orgresearchgate.net The adjacent tosyl group, a strong electron-withdrawing group, significantly acidifies the α-proton, making it susceptible to deprotonation and subsequent reactions. Furthermore, the tosyl group can act as an excellent leaving group, facilitating cyclization and substitution reactions. organic-chemistry.org
Drawing parallels with the well-studied tosylmethyl isocyanide (TosMIC), it is anticipated that this compound will be a valuable substrate in various synthetic methodologies. organic-chemistry.org Its structural features suggest a high potential for participation in multicomponent reactions, such as the Ugi and Passerini reactions, to generate complex peptide-like structures and other highly functionalized molecules. acs.orgmdpi.com The presence of the bulky tert-butyl ester group may introduce unique steric and electronic effects, potentially leading to novel stereochemical outcomes in asymmetric synthesis.
Moreover, the potential for unprecedented transformations exists. For instance, the compound could serve as a precursor to novel ylides or carbenoids for cycloaddition reactions. The inherent functionality of the propanoate backbone offers further opportunities for post-synthesis modifications, expanding the accessible chemical space. Research in this area would likely focus on exploring its utility in cascade reactions, where a single synthetic operation can lead to the formation of multiple chemical bonds and complex ring systems.
| Functional Group | Potential Reactivity Mode | Anticipated Outcome |
| Isocyanide | α-Addition, Cycloaddition | Formation of heterocycles, peptidomimetics |
| Tosyl Group | Leaving group, α-Proton activation | Cyclization, Alkylation, Condensation |
| tert-Butyl Ester | Steric hindrance, Protecting group | Stereochemical control, Selective reactions |
Integration into Flow Chemistry and Automated Synthesis Platforms
Modern chemical synthesis is increasingly moving towards continuous flow and automated platforms to enhance efficiency, safety, and reproducibility. mit.educhemrxiv.orgwhiterose.ac.uk Isocyanide-based reactions are particularly well-suited for these technologies due to their often rapid reaction times and the ability to be performed in a closed system, which is advantageous given the unpleasant odor of many volatile isocyanides. chemrxiv.org
The integration of this compound into flow chemistry setups could enable the rapid optimization of reaction conditions and the on-demand synthesis of compound libraries. youtube.comnih.gov For example, a flow reactor could be employed to systematically vary reaction parameters such as temperature, pressure, and reagent concentrations to quickly identify the optimal conditions for a desired transformation. whiterose.ac.uk This is particularly relevant for multicomponent reactions where the parameter space can be vast. mdpi.com
Automated synthesis platforms, which utilize robotic liquid handlers and parallel reactors, could leverage this compound for high-throughput screening and the generation of diverse molecular libraries for drug discovery and materials science applications. youtube.com The ability to program and execute a large number of reactions in parallel would significantly accelerate the discovery of new bioactive compounds and materials with desired properties. mdpi.com
| Technology | Advantage for this compound | Potential Application |
| Flow Chemistry | Precise control over reaction parameters, enhanced safety | Rapid reaction optimization, on-demand synthesis |
| Automated Synthesis | High-throughput screening, parallel synthesis | Generation of diverse compound libraries |
Applications in Supramolecular Chemistry and Advanced Materials Science
The unique electronic properties of the isocyanide group make it an intriguing building block for supramolecular chemistry and advanced materials. acs.orggoogle.com Isocyanides can act as ligands for a variety of transition metals, forming stable complexes with interesting photophysical and electronic properties. wikipedia.orgwikipedia.org The coordination of this compound to metal centers could lead to the formation of novel catalysts, sensors, or materials with tailored optical or electronic characteristics.
In supramolecular chemistry, the isocyanide moiety can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, to direct the self-assembly of complex architectures. acs.orgnih.govacs.org The ester and tosyl groups of this compound provide additional sites for intermolecular interactions, potentially enabling the construction of well-defined supramolecular polymers, gels, or liquid crystals.
The incorporation of this functionalized isocyanide into polymer backbones or as a pendant group could lead to the development of advanced materials with unique properties. For instance, isocyanide-containing polymers have been explored for their potential in areas such as chiroptical materials, stimuli-responsive systems, and membrane applications. The specific substitution pattern of this compound could impart desirable solubility, processability, and functional characteristics to these materials. google.com
Development of Next-Generation Functionalized Isocyanide Reagents with Enhanced Reactivity or Selectivity
While this compound holds considerable promise, there is always a drive to develop next-generation reagents with even greater capabilities. Building upon the structural framework of this compound, several avenues for improvement can be envisioned. For example, modification of the ester group could be used to tune the solubility and steric properties of the reagent, potentially influencing the stereoselectivity of its reactions. Replacing the tert-butyl group with chiral auxiliaries could lead to the development of new reagents for asymmetric synthesis.
Furthermore, the tosyl group could be substituted with other sulfonyl groups or alternative electron-withdrawing groups to modulate the acidity of the α-proton and the leaving group ability. This could provide access to a family of reagents with a spectrum of reactivity, allowing for finer control over reaction outcomes. The development of novel synthetic routes to access these next-generation reagents in a more efficient and scalable manner will also be a critical area of research. digitellinc.com The overarching goal is to expand the toolbox of synthetic chemists with a diverse array of functionalized isocyanides, each with its own unique reactivity profile, to tackle increasingly complex synthetic challenges. digitellinc.comchemicalbook.com
Q & A
Q. What are the recommended synthetic routes for preparing tert-butyl-3-isocyano-3-tosylpropanoate, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves sequential functionalization of the tert-butyl ester backbone. For analogous compounds, tosyl groups are introduced via sulfonylation under basic conditions (e.g., using TsCl in pyridine or DCM), while isocyano groups may be incorporated via Curtius-type rearrangements or nucleophilic substitutions. Reaction optimization should focus on temperature control (0–25°C) and stoichiometric ratios to minimize side reactions like hydrolysis of the isocyano group. Characterization via ¹H/¹³C NMR and FT-IR is critical to confirm functional group integrity .
Q. What analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR can identify the tert-butyl singlet (~1.2 ppm) and tosyl aromatic protons (7.3–7.8 ppm). The isocyano group may appear as a weak signal or require ¹³C NMR (δ ~150–160 ppm).
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns.
- FT-IR : Look for isocyano stretching vibrations (~2150 cm⁻¹) and sulfonyl S=O stretches (~1350–1150 cm⁻¹).
Cross-validation with X-ray crystallography (if crystalline) resolves ambiguities .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer :
- Respiratory Protection : Use NIOSH-approved respirators (e.g., P95 filters for low exposure; OV/AG/P99 for high aerosolized concentrations) .
- Skin/Eye Protection : Wear nitrile gloves and chemical goggles.
- Waste Disposal : Avoid drainage systems; collect waste in sealed containers for incineration. Toxicity data (acute oral/dermal) should be reviewed, though no carcinogenic classification exists per IARC/ACGIH .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) for this compound?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Assign overlapping signals and verify connectivity.
- Isotopic Labeling : Introduce deuterated analogs to isolate specific proton environments.
- Dynamic NMR : Assess rotational barriers (e.g., tert-butyl group conformation) if temperature-dependent splitting occurs.
Contradictions may arise from residual solvents, stereochemical impurities, or tautomerism; systematic solvent screening and column chromatography (e.g., silica gel, hexane/EtOAc) improve purity .
Q. What strategies optimize the stability of this compound under varying pH conditions?
- Methodological Answer :
- Acidic Conditions : The tert-butyl ester is acid-labile; avoid pH < 4. Use buffered solutions (e.g., phosphate buffer, pH 6–8) for aqueous workups.
- Basic Conditions : Isocyano groups degrade in strong bases. Employ mild bases (e.g., NaHCO₃) and low temperatures (0–5°C).
- Long-Term Storage : Store under inert gas (Ar/N₂) at –20°C in anhydrous solvents (e.g., THF, DCM) .
Q. How can reaction yields be improved in multi-step syntheses involving this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Vary catalysts (e.g., DMAP for acylations), solvent polarity, and reaction time. For example, polar aprotic solvents (DMF, DMSO) may stabilize intermediates.
- In Situ Monitoring : Use TLC or inline IR to track reaction progress and quench at optimal conversion.
- Protection/Deprotection : Strategically mask reactive sites (e.g., tosyl groups) during transformations to prevent side reactions .
Q. What methods ensure enantiomeric purity when using this compound in asymmetric catalysis?
- Methodological Answer :
- Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., cellulose derivatives).
- Circular Dichroism (CD) : Confirm optical activity and compare with known standards.
- Kinetic Resolution : Employ enzymes (lipases/esterases) or chiral catalysts to selectively modify one enantiomer.
Note: The tert-butyl group’s steric bulk may influence stereoselectivity; computational modeling (DFT) helps predict outcomes .
Data Contradiction & Validation
Q. How should researchers address discrepancies between computational predictions and experimental results (e.g., reaction kinetics)?
- Methodological Answer :
- Benchmark Calculations : Validate DFT methods (e.g., B3LYP/6-31G*) against experimental NMR shifts or X-ray structures.
- Isotope Effects : Study ¹³C/¹⁵N isotopic substitution to probe mechanistic pathways.
- Error Analysis : Quantify impurities (e.g., via GC-MS) and recalibrate computational models iteratively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
